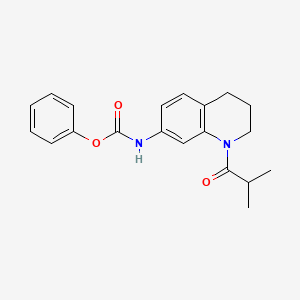

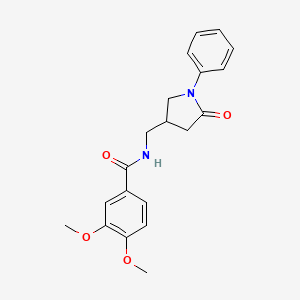

![molecular formula C12H15ClFNO B2565927 6-Fluoro-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride CAS No. 1138520-95-2](/img/structure/B2565927.png)

6-Fluoro-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

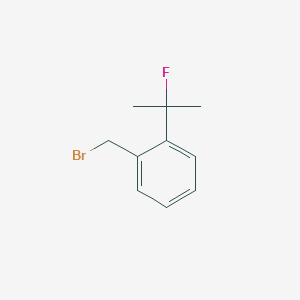

6-Fluoro-2H-spiro[1-benzofuran-3,4’-piperidine] hydrochloride is a chemical compound with the molecular formula C12H14FNO・HCl and a molecular weight of 243.71 . It is used for research and development .

Molecular Structure Analysis

The InChI code for 6-Fluoro-2H-spiro[1-benzofuran-3,4’-piperidine] hydrochloride is 1S/C12H14FNO・HCl . This indicates that the compound is a complex organic molecule with a spirocyclic structure.Aplicaciones Científicas De Investigación

Benzofuran Derivatives in Scientific Research

Benzofuran and its derivatives are foundational units in numerous bioactive heterocycles, attracting chemists and medical researchers due to their broad range of biological activities. These compounds have been implicated in possessing unique anticancer, antitubercular, antidiabetic, anti-Alzheimer, and anti-inflammatory properties. The benzofuran nucleus is present in a significant number of bioactive natural and synthetic compounds, showcasing potent applications in pharmaceuticals, agriculture, and polymers. Their role as inhibitors against various diseases, viruses, fungi, microbes, and enzymes highlights their versatility and potential as therapeutic agents. The presence of functional groups such as -OH, -OMe, sulfonamide, or halogen has been noted to significantly increase the therapeutic activities of these compounds, comparing favorably with reference drugs (Dawood, 2019).

Spiropiperidine as a Drug Discovery Vector

Spiropiperidines have gained popularity in drug discovery programs, with medicinal chemists exploring new areas of three-dimensional chemical space. The methodologies used for the construction of spiro compounds, including spiropiperidines, focus on innovative synthetic strategies. These compounds are synthesized en route to natural products and for drug discovery projects, underscoring their importance in developing new pharmacological agents. The review of the last ten years of literature highlights the synthesis of 2-, 3-, and 4-spiropiperidines, providing a foundation for further exploration in medicinal chemistry (Griggs, Tape, & Clarke, 2018).

The Role of Piperidine Derivatives in Pharmacology

Piperidine derivatives are integral to the clinical application of several drugs, particularly those used in treating depression, psychosis, or anxiety. The extensive metabolism of these compounds, including CYP3A4-dependent N-dealkylation to form 1-aryl-piperazines, underlines the complex pharmacokinetics and pharmacodynamics associated with piperidine-based therapeutics. The exploration of these metabolic pathways provides insight into the mechanisms of action and potential side effects, informing safer and more effective drug design (Caccia, 2007).

Safety and Hazards

The safety data sheet for 6-Fluoro-2H-spiro[1-benzofuran-3,4’-piperidine] hydrochloride indicates that it should be handled with care. If inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes into contact with skin or eyes, it should be rinsed cautiously with water for several minutes .

Propiedades

IUPAC Name |

6-fluorospiro[2H-1-benzofuran-3,4'-piperidine];hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO.ClH/c13-9-1-2-10-11(7-9)15-8-12(10)3-5-14-6-4-12;/h1-2,7,14H,3-6,8H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCPXWDYASLONON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12COC3=C2C=CC(=C3)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoro-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

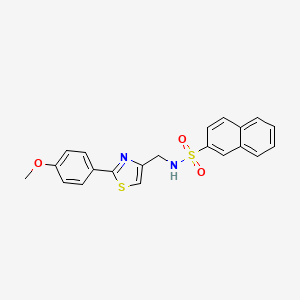

![(2,5-Dimethylfuran-3-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2565848.png)

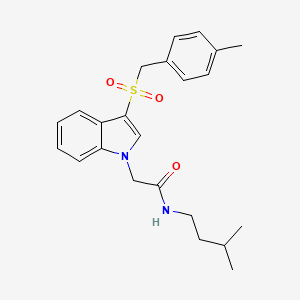

![1-(2,3-dimethylphenyl)-3-(4-fluorophenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2565850.png)

![Tert-butyl 7,7-difluoro-1-(hydroxymethyl)-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate](/img/structure/B2565858.png)

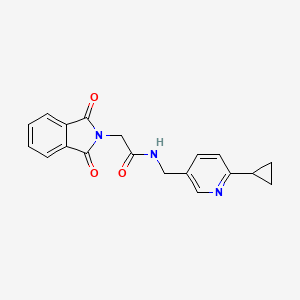

![3-((5-((3-chlorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2565865.png)